molecular formula C10H15BrN2O B1668692 CBP-93872

CBP-93872

Número de catálogo: B1668692
Peso molecular: 259.14 g/mol
Clave InChI: AOFSWDJNINCPJA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CBP-93872 es un compuesto identificado como un inhibidor del punto de control G2. Ha mostrado potencial para aumentar la sensibilidad de las células de cáncer colorrectal y pancreático a la quimioterapia. El compuesto funciona suprimiendo el mantenimiento del punto de control G2 inducido por rotura de doble cadena de ADN, inhibiendo así la vía entre la ataxia-telangiectasia mutada y la activación relacionada con la ataxia-telangiectasia y Rad3 .

Métodos De Preparación

Aplicaciones Científicas De Investigación

Synergistic Effects with Chemotherapeutics

Research indicates that CBP-93872 can significantly enhance the lethality of several chemotherapeutic drugs when used in combination:

  • Platinum-containing drugs : this compound has shown to increase the sensitivity of colorectal and pancreatic cancer cells to oxaliplatin and cisplatin. Studies have demonstrated that combined treatment results in a marked increase in apoptosis rates compared to treatments with these drugs alone .
  • Pyrimidine antimetabolites : The combination of this compound with gemcitabine and 5-fluorouracil has also been explored, revealing similar enhancements in cell death rates .

Case Studies and Experimental Findings

  • Colorectal Cancer (HT29 Cell Line) :
    • Treatment with this compound at 50 μM alongside oxaliplatin (30 μM) resulted in an increase in sub-G1 cell population from 6.1% to 24.3%, indicating enhanced apoptosis .
    • The combination treatment also significantly inhibited ATR activation, as evidenced by reduced phosphorylation levels of ATR and Chk1 proteins .
  • Pancreatic Cancer (Panc-1 Cell Line) :
    • In Panc-1 cells treated with this compound at 200 μM along with gemcitabine (0.1 μM), there was a notable increase in apoptosis from 8.4% to 38.5% .
  • Mechanistic Insights :
    • The compound was found to abrogate DSB-induced G2 checkpoint activation without affecting DNA-end resection, suggesting a targeted mechanism that could be leveraged for therapeutic purposes in p53-mutated cancers .

Summary of Findings

Chemotherapeutic Agent Cell Line Concentration of this compound Effect on Apoptosis (%)
OxaliplatinHT2950 μMIncreased from 6.1% to 24.3%
CisplatinHT2950 μMIncreased apoptosis observed
GemcitabinePanc-1200 μMIncreased from 8.4% to 38.5%
5-FluorouracilHT2950 μMIncreased from 5.8% to 19.5%

Mecanismo De Acción

El mecanismo de acción de CBP-93872 implica la inhibición del punto de control G2 inducido por la rotura de doble cadena de ADN. El compuesto inhibe específicamente la activación de la quinasa ATR, que es esencial para el mantenimiento del punto de control G2. Al evitar la activación de ATR, this compound suprime la fosforilación de proteínas clave como Nbs1 y la proteína de replicación A2, lo que lleva a la abrogación del punto de control G2 y al aumento de la sensibilidad de las células cancerosas al daño del ADN .

Comparación Con Compuestos Similares

CBP-93872 es único en su inhibición específica del punto de control G2 inducido por la rotura de doble cadena de ADN. Compuestos similares incluyen:

This compound destaca por su inhibición específica del punto de control G2 y su uso potencial en la sensibilización de células cancerosas con mutaciones de p53 a la quimioterapia.

Actividad Biológica

CBP-93872 is a compound identified as a potent G2 checkpoint inhibitor, particularly in the context of cancer therapy. Its primary mechanism involves the inhibition of the DNA damage response pathway, specifically targeting the activation of ataxia-telangiectasia mutated (ATM) and ATM- and Rad3-related (ATR) kinases. This article will explore the biological activity of this compound, including its effects on cancer cell sensitivity to chemotherapeutic agents, molecular mechanisms, and potential clinical applications.

This compound functions by suppressing the maintenance of the G2 checkpoint in response to DNA double-stranded breaks (DSBs). It achieves this by inhibiting Nbs1-dependent activation of ATR, which is crucial for the cellular response to DNA damage.

  • Inhibition of ATR Activation : this compound specifically blocks ATR activation induced by DSBs without affecting the initiation of the G2 checkpoint. This selective inhibition allows cells to bypass G2 arrest, leading to increased sensitivity to DNA-damaging agents .

Effects on Cancer Cell Sensitivity

Research has demonstrated that this compound significantly enhances the sensitivity of various cancer cell lines to established chemotherapeutic agents. The following table summarizes key findings from studies investigating the synergistic effects of this compound with different drugs:

Drug Cell Line Sensitivity Increase (%) Mechanism
OxaliplatinHT2918.2Increased apoptosis via reduced ATR phosphorylation
CisplatinHT2916.1Enhanced apoptosis through checkpoint suppression
GemcitabinePanc-130.1Induction of apoptosis and γH2AX levels increase
5-FluorouracilHT2913.7Increased sub-G1 population indicating cell death

Study 1: Sensitization to Chemotherapy

In a study examining the effects of this compound in combination with standard chemotherapy agents, researchers found that treatment with this compound significantly increased cancer cell sensitivities. For instance, when HT29 cells were treated with both this compound and oxaliplatin, there was a notable increase in sub-G1 cell population from 6.1% to 24.3%, indicating enhanced apoptosis .

Study 2: Mechanistic Insights

Another investigation focused on understanding how this compound affects checkpoint activation. The study revealed that treatment with this compound led to a marked reduction in phosphorylation levels of ATR and Chk1 when combined with oxaliplatin or cisplatin, suggesting that it effectively inhibits the signaling pathways responsible for maintaining the G2 checkpoint under DNA damage conditions .

Propiedades

IUPAC Name

1-amino-3-(2-bromo-4-methylanilino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-7-2-3-10(9(11)4-7)13-6-8(14)5-12/h2-4,8,13-14H,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFSWDJNINCPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC(CN)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CBP-93872
Reactant of Route 2
Reactant of Route 2
CBP-93872
Reactant of Route 3
Reactant of Route 3
CBP-93872
Reactant of Route 4
Reactant of Route 4
CBP-93872
Reactant of Route 5
Reactant of Route 5
CBP-93872
Reactant of Route 6
Reactant of Route 6
CBP-93872

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.